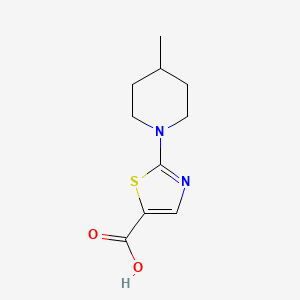

2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid

Description

2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid (C₁₀H₁₄N₂O₂S) is a heterocyclic compound featuring a thiazole core substituted at position 2 with a 4-methylpiperidinyl group and at position 5 with a carboxylic acid moiety . The piperidine ring introduces conformational flexibility and basicity, while the thiazole-carboxylic acid motif is common in bioactive molecules, particularly xanthine oxidase (XO) inhibitors like febuxostat . Despite its structural similarity to pharmacologically active thiazole derivatives, the biological activity of this specific compound remains understudied.

Properties

IUPAC Name |

2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2S/c1-7-2-4-12(5-3-7)10-11-6-8(15-10)9(13)14/h6-7H,2-5H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLLWHUMPKXRVNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=NC=C(S2)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1341104-73-1 | |

| Record name | 2-(4-methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid typically involves the formation of the thiazole ring followed by the introduction of the piperidine moiety. One common method involves the cyclization of appropriate thioamide and α-haloketone precursors to form the thiazole ring. The piperidine ring can then be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to modify the thiazole or piperidine rings.

Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents on the thiazole or piperidine rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various alkyl or acyl groups.

Scientific Research Applications

2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid has several scientific research applications:

Chemistry: It can be used as a building block in the synthesis of more complex molecules.

Biology: The compound may have potential as a bioactive molecule, with applications in drug discovery and development.

Medicine: It could be investigated for its potential therapeutic effects, particularly in the treatment of diseases where piperidine or thiazole derivatives have shown efficacy.

Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperidine and thiazole rings can engage in various interactions, including hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and biological activities:

Key Structural and Functional Differences

Substituent Type and Linkage

- Febuxostat: A phenyl ring directly linked to the thiazole via a carbon-carbon bond. The 3-cyano and 4-isobutoxy groups enhance XO binding affinity through hydrophobic and electronic effects .

- Benzylamino Derivatives: Incorporate a methylene spacer between the phenyl and thiazole rings, improving conformational flexibility. Derivatives with electron-donating groups (e.g., -OCH₃) showed superior XO inhibition (IC₅₀ ~0.8–1.2 µM) compared to febuxostat (IC₅₀ ~2.3 nM), suggesting spacer length and substituent electronics critically modulate activity .

Physicochemical Properties

- Melting Points : The pyrazinyl analogue (CAS RN 216959-92-1) has a high melting point (237–238°C), indicative of strong intermolecular interactions, whereas the target compound’s melting point is unspecified .

- Molecular Weight and Polarity: Piperidine-containing derivatives (e.g., target compound: MW 226.30) are generally heavier than simpler analogues (e.g., cyclopentylamino derivative: MW 226.30) but share similar polarities due to the carboxylic acid group .

Biological Activity

2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid is a compound of considerable interest in medicinal chemistry due to its structural features, which include a piperidine ring and a thiazole ring with a carboxylic acid functional group. This compound has been investigated for its potential biological activities, including anti-cancer properties and effects on metabolic conditions.

The chemical formula of this compound is with a molecular weight of 226.3 g/mol. Its structural representation is as follows:

| Property | Value |

|---|---|

| Molecular Formula | C10H14N2O2S |

| Molecular Weight | 226.3 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including this compound. In vitro studies indicated that compounds with similar structures could inhibit microtubule assembly and induce apoptosis in cancer cells such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells .

A specific investigation into the compound's effects on breast cancer cells demonstrated that it could enhance caspase-3 activity, indicating its role in promoting programmed cell death at certain concentrations (e.g., 10 μM) . These findings suggest that this compound may act as a microtubule-destabilizing agent, which is a mechanism commonly exploited in anticancer therapies.

Metabolic Effects

Thiazole derivatives have also been studied for their effects on metabolic disorders. For instance, compounds similar to this compound have shown protective effects against hyperglycemia and oxidative stress in diabetic models. In one study, administration of a thiazole derivative resulted in significant improvements in serum glucose levels and lipid profiles in diabetic rats .

The mechanism of action for this compound likely involves interactions with various biological targets, including enzymes and receptors. The presence of the piperidine and thiazole rings allows for multiple interactions such as hydrogen bonding and hydrophobic interactions, which can modulate the activity of these targets .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Variation | Notable Activity |

|---|---|---|

| 2-(4-Methylpiperidin-1-yl)-1,3-thiazole-4-carboxylic acid | Carboxylic group at position 4 | Potentially similar anticancer effects |

| 2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-sulfonic acid | Sulfonic acid instead of carboxylic acid | Different solubility and reactivity |

| 2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-methanol | Hydroxymethyl group instead of carboxylic acid | Altered bioactivity profile |

Case Studies

Several case studies have been published focusing on the biological evaluation of thiazole derivatives:

- Breast Cancer Study : A study involving the evaluation of various thiazole compounds indicated that those incorporating the piperidine moiety exhibited significant cytotoxicity against breast cancer cell lines. The compounds induced apoptosis through caspase activation and altered cell cycle progression .

- Diabetes Model : In a diabetic rat model, administration of thiazole derivatives led to improved insulin sensitivity and reduced oxidative stress markers. This was evidenced by biochemical assays showing normalized glucose levels and improved lipid profiles after treatment with these compounds .

Q & A

Q. What are the recommended strategies for synthesizing 2-(4-Methylpiperidin-1-yl)-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with cyclization of precursors such as thiazole derivatives and 4-methylpiperidine. A common approach includes:

Thiazole Ring Formation : Condensation of thiourea derivatives with α-haloketones or α-halocarboxylic acids under acidic/basic conditions.

Piperidine Substitution : Introducing the 4-methylpiperidine moiety via nucleophilic substitution or coupling reactions (e.g., Buchwald-Hartwig amination).

Carboxylic Acid Functionalization : Oxidation or hydrolysis of ester intermediates to yield the final carboxylic acid group.

Optimization requires precise control of temperature (60–100°C), solvent polarity (e.g., DMF or THF), and catalysts (e.g., Pd for coupling reactions). Purity can be enhanced via recrystallization or column chromatography .

Q. Which analytical techniques are most effective for characterizing this compound, and how are they applied?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm structural integrity by resolving peaks for the thiazole ring (δ 7.5–8.5 ppm), piperidine protons (δ 1.2–3.0 ppm), and carboxylic acid (δ 10–12 ppm).

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for biological assays).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (CHNOS, [M+H] = 227.08488) .

Q. How can the compound’s crystal structure and electronic properties be determined?

- Methodological Answer :

- X-ray Crystallography : Use SHELX software for structure solution and refinement. Data collection requires single crystals grown via slow evaporation (solvent: methanol/water). Key parameters: space group, unit cell dimensions, and R-factor (<0.05) .

- Computational Modeling : Density Functional Theory (DFT) calculates HOMO-LUMO gaps and electrostatic potential surfaces (software: Gaussian or ORCA). Predicted collision cross-section (CCS) values (e.g., 150.0 Ų for [M+H]) aid in ion mobility studies .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the piperidine or thiazole rings) influence biological activity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs from literature (see table below). For example:

| Compound | Substituent | Biological Activity |

|---|---|---|

| 2-(4-Aminophenyl)-1,3-thiazole-5-carboxylic acid | Amino group | Enhanced solubility, antimicrobial activity |

| 2-(4-Methylphenyl)-1,3-thiazole-5-carboxylic acid | Methyl group | Improved metabolic stability |

- Experimental Design : Synthesize derivatives (e.g., replacing methyl with trifluoromethyl) and test via enzyme inhibition assays (IC) or microbial growth assays .

Q. What computational approaches are suitable for predicting binding affinity and pharmacokinetics?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with targets (e.g., enzymes or GPCRs). Focus on hydrogen bonding with the carboxylic acid and piperidine’s hydrophobic interactions.

- ADMET Prediction : Tools like SwissADME estimate logP (2.1), solubility (−3.2 LogS), and blood-brain barrier permeability. CCS values (e.g., 151.3 Ų for [M-H]) predict ion mobility in metabolomics .

Q. How can contradictory data in biological activity studies be resolved?

- Methodological Answer :

- Dose-Response Analysis : Replicate assays across multiple cell lines (e.g., HEK293 vs. HepG2) to identify cell-specific effects.

- Impurity Profiling : Use HPLC-MS to detect byproducts (e.g., 2-[3-cyano-4-isobutoxyphenyl]-4-methyl-5-thiazolecarboxylic acid) that may interfere with activity .

Q. What strategies are recommended for impurity identification and control during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.